![molecular formula C17H15BrN2O3S2 B2783899 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide CAS No. 923472-82-6](/img/structure/B2783899.png)
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been used in the development of fluorescent probes .
Synthesis Analysis
Benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been analyzed using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazole derivatives involve the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
Several optoelectronic properties of benzo[d]thiazole derivatives have been calculated using the DFT/6–311++G (d,p) method . The UV spectra are calculated by using TDDFT on the optimized geometry .Scientific Research Applications
Cytotoxic Activity
This compound has been studied for its potential in cancer therapy due to its cytotoxic properties. Derivatives of benzothiazole, such as the one , have shown promising results in inhibiting the growth of cancer cells. Specifically, they have been evaluated for their in vitro cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), showing good cytotoxicity compared to standard drugs like Cisplatin .
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives make them valuable in the development of new antibiotics. These compounds have been tested against various bacterial strains, and the results indicate that they exhibit good to moderate antibacterial activity, which is comparable to positive control drugs like Streptomycin .
Synthesis of Triazole Hybrids
Benzothiazole derivatives are used in the synthesis of 1,2,3-triazole hybrids through 1,3-dipolar cycloaddition reactions. These hybrids have been synthesized using propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. The resulting triazole hybrids possess both cytotoxic and antibacterial activities, which are significant for medicinal chemistry applications .
Development of Chemotherapeutics
The search for selective chemotherapeutic agents that can target tumor cells without affecting healthy cells is ongoing. Benzothiazole derivatives are part of this search due to their selective action on cancer cells. They are being explored as potential candidates for novel chemotherapeutics that minimize side effects while effectively combating cancer .
Study of Heterocycles
Heterocyclic compounds containing benzothiazole units are of interest in the field of medicinal chemistry. They are being investigated for their ability to decrease the development of tumor cells. The development of new heterocycles is a crucial aspect of cancer therapy research, aiming to find more effective and selective treatments .
Luminescent Material Research
Benzothiazole derivatives are also being explored as luminescent materials. Functionalized benzothiazol-2-yl compounds have been used to create boron-difluoride complexes that exhibit good thermal and electrochemical stability, making them suitable for use in light-emitting devices .
Future Directions
properties
IUPAC Name |
3-benzylsulfonyl-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVDVNYHBSXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.